molecular formula C7H9ClN2OS B13073284 (3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide

Cat. No.: B13073284
M. Wt: 204.68 g/mol
InChI Key: WDQWAIVRBUOAHL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide is a chiral chemical building block of significant interest in medicinal chemistry and agrochemical research. This compound features a propanamide backbone with a stereogenic center at the 3-position, bearing both an amino group and a 5-chlorothiophene moiety. The distinct 5-chlorothiophen-2-yl substituent is a privileged structure in drug design, known to contribute to biological activity through its aromatic heterocyclic properties and halogen interaction potential. Compounds with similar structural frameworks, particularly those incorporating thiophene rings with halogens like chlorine or bromine, have demonstrated promising antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) in agricultural research . The stereospecific (S)-configuration of the amino group is critical for its application in the synthesis of enantiomerically pure compounds, making it a valuable synthon for developing potential pharmaceutical agents . Researchers utilize this chiral scaffold in the design and synthesis of more complex molecules, including protease inhibitors and antibacterial agents, leveraging its structure to explore novel mechanisms of action . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions at cold-chain temperatures are recommended to maintain stability and purity.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1

InChI Key

WDQWAIVRBUOAHL-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)[C@H](CC(=O)N)N

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features an amino group and a chlorothiophene moiety, which are essential for its biological interactions. The presence of chlorine enhances the compound's lipophilicity and allows it to engage in various bonding interactions, such as hydrogen bonding and halogen bonding, which are crucial for its efficacy in biological systems.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which could be relevant for neuroprotective applications. The ability to scavenge free radicals may contribute to its therapeutic potential .
  • Potential Antimicrobial Activity : There are indications that this compound could exhibit antimicrobial properties, although further studies are required to confirm this aspect.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that the compound can effectively inhibit certain enzymes associated with inflammation. These findings suggest a mechanism through which the compound could exert anti-inflammatory effects in vivo.
  • In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Results indicated a reduction in inflammation markers following administration, supporting its potential therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspects
(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanamideBromine instead of chlorinePotentially different reactivity due to bromine's larger size
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanamideMethyl group substitutionAltered electronic properties affecting biological activity
(2R)-2-amino-3-(5-chlorothiophen-2-YL)propanoic acidChiral amino acid derivativeUnique due to the presence of the chlorine atom influencing reactivity

This table highlights how variations in structure can lead to differing biological activities and pharmacological profiles.

Comparison with Similar Compounds

Research Implications

  • Electronic and Steric Profiles : The chlorine and sulfur in the thiophene derivative could modulate binding affinity in enzyme inhibition studies, whereas bromine in the furan analog might enhance halogen bonding in crystallography or medicinal chemistry .
  • Chirality : The S-configuration in all listed compounds underscores the importance of stereochemistry in drug design or asymmetric catalysis .

Preparation Methods

Chiral Amino Amide Backbone Formation

The key chiral center at the 3-position is usually introduced by starting from optically pure amino acid derivatives or chiral precursors. Methods include:

  • Use of chiral amino acid derivatives such as (S)-3-amino-propanoic acid derivatives.
  • Enantioselective synthesis or resolution techniques to obtain the (3S)-enantiomer.
  • Protection of the amino group (e.g., with carbamate or amide protecting groups) during subsequent steps.

Introduction of the 5-Chlorothiophen-2-yl Group

The 5-chlorothiophene substituent is introduced typically via acylation reactions, where an amine intermediate is acylated with an activated 5-chlorothiophene-2-carboxylic acid derivative. Key points include:

  • Use of activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters.
  • Acylation is often carried out in aprotic solvents like methylene chloride, tetrahydrofuran, or dimethylformamide.
  • The reaction temperature is controlled between -10°C and 160°C, with typical conditions around room temperature to 40°C.
  • Bases such as triethylamine, diisopropylethylamine, or N-methylmorpholine are added to scavenge the acid byproducts and promote acylation.
  • Catalysts or Lewis acids (e.g., zinc chloride, copper(II) chloride) may be used to enhance reaction rates and yields.

Protecting Group Manipulations and Purification

  • Amino protecting groups may be cleaved selectively after acylation to yield the free amino amide.
  • Crystallization from appropriate solvents (e.g., ethanol or ethyl acetate mixtures) is employed to obtain the compound as an anhydrous crystalline form with high purity and optical activity.
  • The crystalline form is important for pharmaceutical applications, ensuring consistent bioavailability and stability.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Preparation of chiral amino intermediate Starting from (S)-amino acid derivative, protection of amino group if needed Ensures optical purity at C-3
2 Acylation 5-chlorothiophene-2-carboxylic acid chloride or anhydride, base (e.g., triethylamine), solvent (THF, DCM), 0–40°C Introduces 5-chlorothiophene moiety
3 Deprotection Acidic or basic conditions depending on protecting group Releases free amino group
4 Purification Crystallization from ethanol or ethyl acetate Obtains high purity and crystallinity

Literature-Based Experimental Details

A patent describing the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid amides provides a closely related methodology applicable to (3S)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide:

  • Acylation of an amine intermediate with 5-chlorothiophene-2-carboxylic acid derivatives is performed in solvents such as methylene chloride or tetrahydrofuran.
  • The reaction is conducted at temperatures ranging from -10°C to 160°C, preferably 0–40°C.
  • Bases like triethylamine or diisopropylethylamine are used to neutralize the acid formed.
  • The product is isolated by crystallization from ethanol to yield an anhydrous crystalline form with high optical purity.
  • The optical purity is maintained by starting with enantiomerically pure intermediates and avoiding racemization during acylation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting material (S)-amino acid derivative or chiral amine intermediate Ensures stereochemical integrity
Acylating agent 5-chlorothiophene-2-carboxylic acid chloride/anhydride Activated form for efficient coupling
Solvent Methylene chloride, tetrahydrofuran, dimethylformamide Aprotic solvents preferred
Base Triethylamine, diisopropylethylamine, N-methylmorpholine Neutralizes acid byproducts
Temperature 0 to 40°C Controls reaction rate and stereochemical stability
Purification Crystallization from ethanol or ethyl acetate Obtains high purity and defined crystalline form
Optical purity control Use of enantiomerically pure starting materials Avoid racemization during synthesis

Research Findings and Considerations

  • The optical purity of this compound is critical for its biological activity and pharmaceutical applicability.
  • The choice of solvent and base affects yield and stereochemical outcome.
  • Crystallization parameters influence the physicochemical properties, such as stability and solubility.
  • The chlorothiophene substituent enhances lipophilicity and potential bioactivity, so its stable incorporation without side reactions is essential.
  • While direct acylation remains the standard, emerging catalysis techniques (e.g., Lewis acid catalysis, ultrasound irradiation) may offer improved efficiency, though specific protocols for this compound require further experimental validation.

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